

# A Preclinical Comparison of Lu AA47070 and Tozadenant for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lu AA47070 |           |
| Cat. No.:            | B608669    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two investigational adenosine A<sub>2</sub>A receptor antagonists, **Lu AA47070** and tozadenant (SYN-115), based on available preclinical data in models relevant to Parkinson's disease (PD). Both compounds aimed to offer a non-dopaminergic therapeutic approach to alleviate motor symptoms. However, the development of both was discontinued. This document summarizes their pharmacological profiles, efficacy in animal models, and the experimental protocols utilized in these studies.

## Mechanism of Action: Targeting the Adenosine A<sub>2</sub>A Receptor

In the basal ganglia circuitry, dopamine D<sub>2</sub> receptors and adenosine A<sub>2</sub>A receptors are colocalized on striatopallidal neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to overactivity of this pathway, contributing to motor deficits. Adenosine A<sub>2</sub>A receptor antagonists, such as **Lu AA47070** and tozadenant, are designed to inhibit this overactivity, thereby improving motor function.[1][2][3] This mechanism suggests potential for both standalone and adjunctive therapy with dopaminergic agents like L-DOPA.[4]





Click to download full resolution via product page

Caption: Adenosine A2A Receptor Pathway in PD

**Pharmacological Profile** 

| Parameter          | Lu AA47070                                                         | Tozadenant (SYN-115)                                                                      |
|--------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Drug Target        | Adenosine A <sub>2</sub> A Receptor<br>Antagonist                  | Selective Adenosine A <sub>2</sub> A<br>Receptor Antagonist                               |
| Mechanism          | Prodrug of Lu AA41063, a<br>potent and selective A₂A<br>antagonist | Direct A₂A receptor antagonist                                                            |
| Development Status | Discontinued in Phase 1 clinical trials                            | Discontinued in Phase 3<br>clinical trials due to safety<br>concerns (agranulocytosis)[5] |

## **Preclinical Efficacy in Parkinson's Disease Models**

Direct comparative studies between **Lu AA47070** and tozadenant in the same preclinical models are not available in the public domain. The following tables summarize the available efficacy data for each compound.



# Lu AA47070: Efficacy in a Dopamine Antagonist-Induced Model of Parkinsonism

**Lu AA47070** was evaluated for its ability to reverse motor deficits induced by the dopamine D<sub>2</sub> receptor antagonist pimozide in rats.

| Experimental Model                       | Key Findings                                                                                        |
|------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Pimozide-Induced Catalepsy               | Lu AA47070, at doses of 3.75, 7.5, 15, and 30 mg/kg (IP), significantly reversed catalepsy.         |
| Pimozide-Induced Hypolocomotion          | Doses of 7.5, 15, and 30 mg/kg (IP) of Lu<br>AA47070 significantly increased locomotor<br>activity. |
| Pimozide-Induced Tremulous Jaw Movements | Lu AA47070 produced a significant reversal of tremulous jaw movements.[6]                           |

## **Tozadenant (SYN-115): Efficacy in Animal Models**

While qualitative statements suggest tozadenant improves motor function in animal models of Parkinson's disease, specific quantitative data from peer-reviewed publications on motor symptoms are scarce.[7][8] However, data is available for its effects on non-motor symptoms.

| Experimental Model                                              | Key Findings                                                                                                 |
|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Rat Forced Swim Test (Model of Depression)                      | Tozadenant at 10 and 30 mg/kg (oral) significantly reduced immobility time.                                  |
| Rat Chronic Mild Stress-Induced Anhedonia (Model of Depression) | Tozadenant at 1 and 3 mg/kg (IP) significantly reduced the anhedonia index.                                  |
| Rat Elevated Plus-Maze (Model of Anxiety)                       | Tozadenant at 30 mg/kg (oral) showed significant anxiolytic effects, increasing time spent in the open arms. |

## **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

## Lu AA47070: Pimozide-Induced Motor Deficits in Rats

- · Animal Model: Male Sprague-Dawley rats.
- Induction of Parkinsonian Symptoms: Sub-chronic administration of pimozide (1.0 mg/kg, IP) for several days to induce catalepsy, hypolocomotion, and tremulous jaw movements.
- Drug Administration: **Lu AA47070** (3.75, 7.5, 15, and 30 mg/kg) or vehicle was administered intraperitoneally (IP).
- Behavioral Assessments:
  - Catalepsy: Measured by placing the rat's forepaws on an elevated bar and recording the time it remained in that posture.
  - Locomotion: Assessed in an open-field arena, typically by measuring distance traveled or beam breaks.
  - Tremulous Jaw Movements: Observed and quantified as the number of rapid vertical jaw movements.





Click to download full resolution via product page

Caption: Lu AA47070 Pimozide Model Workflow

# Tozadenant (SYN-115): Models of Non-Motor Symptoms in Rats

- Forced Swim Test:
  - Procedure: Rats were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior.
  - Drug Administration: Tozadenant (3, 10, and 30 mg/kg) was administered orally prior to the test.
- Chronic Mild Stress-Induced Anhedonia:



- Procedure: Animals were subjected to a variety of mild, unpredictable stressors over several weeks to induce a state of anhedonia, measured by a decrease in sucrose preference.
- Drug Administration: Tozadenant (1 and 3 mg/kg) was administered intraperitoneally.
- Elevated Plus-Maze:
  - Procedure: The maze consists of two open and two enclosed arms. The time spent in the open arms is used as a measure of anxiety, with less time indicating higher anxiety.
  - Drug Administration: Tozadenant (up to 30 mg/kg) was given orally before the test.

## **Comparative Summary and Conclusion**

The preclinical data available for **Lu AA47070** and tozadenant highlight their potential as adenosine A<sub>2</sub>A receptor antagonists for treating symptoms associated with Parkinson's disease.



Click to download full resolution via product page

Caption: Lu AA47070 vs. Tozadenant Comparison

**Lu AA47070** demonstrated clear efficacy in reversing motor deficits in a neuroleptic-induced model of parkinsonism. In contrast, while tozadenant is reported to have been effective in motor models, publicly accessible, detailed peer-reviewed data to support this is lacking.



However, quantitative evidence for its efficacy in models of non-motor symptoms is available. The discontinuation of **Lu AA47070** in early clinical development and tozadenant in late-stage trials for safety reasons underscores the challenges in translating preclinical efficacy to clinical success for this class of compounds. This comparative guide, based on the available scientific literature, provides a foundation for researchers in the field of Parkinson's disease drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synosia Therapeutics' SYN-115 Improves Motor and Non-Motor Function in Patients with Mild- to-Moderate Parkinson's Disease BioSpace [biospace.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Two new adenosine receptor antagonists for the treatment of Parkinson's disease: istradefylline versus tozadenant PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parkinson 6 OHDA: new POC to repair neurons with new compound [syncrosome.com]
- To cite this document: BenchChem. [A Preclinical Comparison of Lu AA47070 and Tozadenant for Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608669#lu-aa47070-vs-tozadenant-syn-115-in-parkinson-s-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com